Aranidipine
Overview
Description
Aranidipine, also known by the trade name Sapresta, is a calcium channel blocker . It is a dihydropyridine derivative with two active metabolites (M-1α and M-1β). Developed by Maruko Seiyaku, it is primarily used as a hypotensive, reducing blood pressure .
Synthesis Analysis
Aranidipine’s synthesis involves several steps. In one method, NiCl2 replaces mercury bichloride, used as a promoter for preparing 2,2-ethylenedioxy propyl alcohol. Ethanediamine is used as a catalyst for preparing acetoacetic acid 2,2-ethylenedioxy propyl ester .Molecular Structure Analysis
The molecular formula of Aranidipine is C19H20N2O7 . The molecule contains a total of 49 bonds, including 29 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 7 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
Aranidipine and its metabolites inhibit calcium-induced contraction in isolated rabbit arteries . It is more potent in reducing blood pressure than other dihydropyridines . It also affects renal blood flow, possibly due to its effect on alpha-2-adrenoreceptor-mediated vasoconstriction .Physical And Chemical Properties Analysis
Aranidipine is a small molecule with an average weight of 388.376 g/mol and a monoisotopic mass of 388.127050992 g/mol .Scientific Research Applications
Hypertension Treatment
- Application Summary: Aranidipine has been used for many years to treat hypertension . It is a calcium antagonist that gives rise to two active metabolites (M-1α and M-1β) that exhibit hypotensive activity .
- Methods of Application: Aranidipine is typically administered orally. The mechanism of action is thought to be related to the capacity of Aranidipine and its metabolites to vasodilate afferent and efferent arterioles. This action is performed through the inhibition of voltage-dependent calcium channels .
- Results or Outcomes: Studies have shown that Aranidipine is more potent in reducing blood pressure than other dihydropyridines .
Angina Pectoris Treatment
- Application Summary: Aranidipine has been used to treat angina pectoris . Angina pectoris is a condition marked by severe pain in the chest, often also spreading to the shoulders, arms, and neck, caused by an inadequate blood supply to the heart.
- Methods of Application: Aranidipine is administered orally for the treatment of angina pectoris. The drug works by inhibiting L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
Renal Blood Flow Regulation
- Application Summary: Aranidipine has been observed to produce changes in renal blood flow .
- Methods of Application: The effect on renal blood flow may be explained by Aranidipine’s effect on alpha-2-adrenoreceptor-mediated vasoconstriction .
Increase in Femoral Blood Flow
- Application Summary: Pre-clinical studies with Aranidipine and its two metabolites have shown production of increases in femoral blood flow .
- Methods of Application: The mechanism is thought to be related to the capacity of Aranidipine and its metabolites to vasodilate afferent and efferent arterioles. This action is performed through the inhibition of voltage-dependent calcium channels .
- Results or Outcomes: Aranidipine has been shown to present potent and long-lasting vasodilating actions .
Alpha-2-Adrenoreceptor Antagonist
- Application Summary: Aranidipine is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses .
- Methods of Application: The typical mechanism of action of Aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
- Results or Outcomes: The use of Aranidipine as an alpha2-adrenoreceptor antagonist has been associated with changes in vasoconstrictive responses, but the specific outcomes can vary depending on individual patient conditions and other factors .
Inhibition of Calcium-Induced Contraction
- Application Summary: Aranidipine and its metabolites are shown to inhibit calcium-induced contraction in isolated rabbit arteries .
- Methods of Application: The typical mechanism of action of Aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
- Results or Outcomes: Studies have shown that Aranidipine is more potent to reduce blood pressure than other dihydropyridines .
Safety And Hazards
Aranidipine may increase the arrhythmogenic activities of Metipranolol. The risk or severity of QTc prolongation can be increased when Metoclopramide is combined with Aranidipine. Aranidipine may increase the neuromuscular blocking activities of Metocurine . Specific hazards arising from the chemical include the release of toxic/corrosive gases and vapors during thermal decomposition .
properties
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCGYYHUFIYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048649 | |
Record name | Aranidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Aranidipine | |
CAS RN |
86780-90-7 | |
Record name | Aranidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aranidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aranidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-150ºC | |
Record name | Aranidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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